molecular formula C17H22FNO3 B6695629 N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide

N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide

Cat. No.: B6695629
M. Wt: 307.36 g/mol
InChI Key: MPIKUXRBMNNCQJ-UHFFFAOYSA-N
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Description

N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide: is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and an oxolanone ring in its structure suggests it may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-17(2,3)19(10-12-4-6-14(18)7-5-12)15(20)8-13-9-16(21)22-11-13/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIKUXRBMNNCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=C(C=C1)F)C(=O)CC2CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with 4-fluorobenzyl chloride to form N-tert-butyl-N-[(4-fluorophenyl)methyl]amine. This intermediate is then reacted with 2-(5-oxooxolan-3-yl)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxolanone ring to a diol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or diols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluorophenyl group suggests it may interact with biological targets in a specific manner, making it a candidate for drug development. Studies may focus on its activity against certain enzymes or receptors, as well as its pharmacokinetic properties.

Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The oxolanone ring can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • N-tert-butyl-N-[(4-chlorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide
  • N-tert-butyl-N-[(4-bromophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide
  • N-tert-butyl-N-[(4-methylphenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide

Comparison: Compared to its analogs, N-tert-butyl-N-[(4-fluorophenyl)methyl]-2-(5-oxooxolan-3-yl)acetamide exhibits unique properties due to the presence of the fluorine atom Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity

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